Ipratropium

Overview

Description

Ipratropium is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to manage symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma. This compound works by relaxing the smooth muscles in the airways, making it easier to breathe. It is also used in nasal sprays to treat rhinorrhea (runny nose) caused by allergic and non-allergic rhinitis, as well as the common cold .

Preparation Methods

The synthesis of ipratropium bromide involves several steps:

Starting Materials: Ethyl phenylacetate and isopropyl tropanol.

Reaction Steps:

These methods are suitable for industrial production due to their simplicity, safety, and high yield.

Chemical Reactions Analysis

Ipratropium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable quaternary ammonium structure.

Substitution Reactions: Commonly involves the bromide ion in this compound bromide, which can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common reagents include oxalyl chloride for acyl chlorination and methyl bromide for bromomethylation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ipratropium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study anticholinergic agents and their interactions with muscarinic receptors.

Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating respiratory conditions like COPD and asthma. .

Industry: Utilized in the development of inhalation devices and formulations for respiratory therapies

Mechanism of Action

Ipratropium exerts its effects by inhibiting muscarinic acetylcholine receptors (M3 subtype) in the bronchial smooth muscle. This inhibition leads to relaxation of the bronchial muscles and bronchodilation, reducing airway resistance and facilitating airflow. The compound also decreases the secretion of serous and seromucous glands in the nasal passages, alleviating symptoms of rhinorrhea .

Comparison with Similar Compounds

Ipratropium is often compared with other anticholinergic bronchodilators, such as:

Tiotropium: A long-acting muscarinic antagonist used for maintenance treatment of COPD.

Glycopyrrolate: Another anticholinergic agent used in combination with other bronchodilators for COPD management.

Aclidinium: A long-acting muscarinic antagonist with a rapid onset of action and a shorter half-life compared to tiotropium.

This compound’s uniqueness lies in its short-acting nature, making it ideal for acute symptom relief in respiratory conditions.

Properties

| Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways. | |

CAS No. |

60205-81-4 |

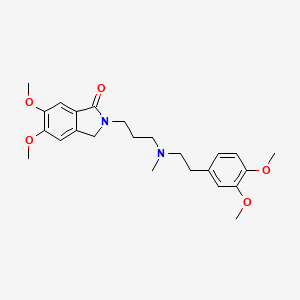

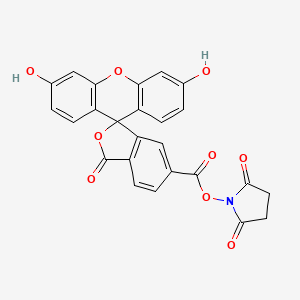

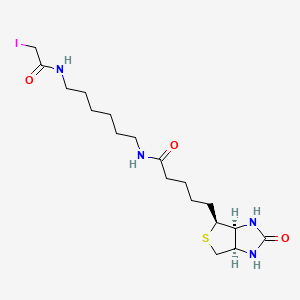

Molecular Formula |

C20H30NO3+ |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |

InChI Key |

OEXHQOGQTVQTAT-PPAWOBCPSA-N |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Appearance |

White to off-white crystalline powder. |

boiling_point |

Decomposes at 230 ºC |

melting_point |

230 - 232 °C |

| 24358-20-1 58073-59-9 60251-88-9 22254-24-6 |

|

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

22254-24-6 (bromide) |

shelf_life |

>2 years if stored properly |

solubility |

Freely soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)